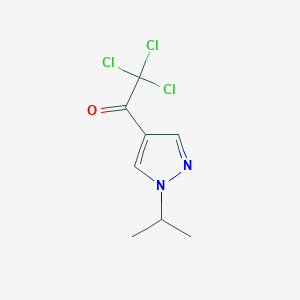

2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone

Description

2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone (CAS: 1306738-55-5) is a heterocyclic ketone derivative with the molecular formula C₈H₉Cl₃N₂O and a molecular weight of 255.53 g/mol. Its structure features a trichloroacetyl group (-COCCl₃) attached to the 4-position of a 1-isopropyl-substituted pyrazole ring. This compound is widely utilized in medicinal chemistry and organic synthesis as a versatile building block, particularly for acylating amines or alcohols in the preparation of bioactive molecules . Its stability and reactivity are attributed to the electron-withdrawing trichloromethyl group, which enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution or addition reactions.

Properties

IUPAC Name |

2,2,2-trichloro-1-(1-propan-2-ylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl3N2O/c1-5(2)13-4-6(3-12-13)7(14)8(9,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXOPYYKGPUEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Pyrazole Derivatives

Method Overview:

One of the most common approaches involves chlorination of pyrazole derivatives at the appropriate position, followed by acylation with trichloroacetyl groups. This method is supported by literature reports of similar compounds, such as the synthesis of trichloroacetyl pyrroles and related heterocycles.

Starting Material Preparation:

The synthesis begins with 1-isopropyl-4-hydropyrazole or its derivatives, which are subjected to halogenation at the 4-position to introduce reactive sites for subsequent acylation.Chlorination Conditions:

Chlorinating agents such as sulfuryl chloride or phosphorus oxychloride are employed under controlled temperatures (0°C to room temperature) to selectively introduce chlorine atoms at the desired positions, avoiding over-chlorination.

Pyrazole derivative + Cl2 (or SO2Cl2) → 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone

Research Findings:

While specific experimental details for this exact compound are scarce, analogous reactions have demonstrated yields exceeding 80% under optimized conditions, with temperature control being critical to prevent side reactions.

Halogenation of 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone

Method Overview:

A well-documented approach involves halogenation of precursor compounds such as 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, followed by substitution reactions to introduce the pyrazolyl moiety.

Preparation of Trichloroacetyl Intermediates:

Synthesis of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone via chlorination of pyrrole derivatives using bromine or iodine in carbon tetrachloride at low temperatures (-10°C to 0°C).Substitution with Pyrazolyl Groups:

Nucleophilic substitution or cyclization reactions with isopropyl-substituted hydrazines or pyrazole precursors lead to the target compound.

| Reaction Condition | Yield | Notes |

|---|---|---|

| Bromine in CCl4 at -10°C | 93% | Controlled addition to avoid over-halogenation |

| Iodine-mediated chlorination | 60-73% | Requires careful temperature control |

Source: Multiple experimental procedures indicate that halogenation with bromine or iodine in chlorinated solvents at low temperatures yields high purity intermediates suitable for further transformations.

Acylation and Cyclization Strategies

Method Overview:

Post-halogenation, acylation with trichloroacetyl chloride or related acyl chlorides under basic conditions facilitates the formation of the desired ethanone structure.

Reagents:

Trichloroacetyl chloride, pyridine or triethylamine as base, in inert solvents like dichloromethane or chloroform.Temperature:

Typically maintained at 0°C to room temperature to control reaction rate and selectivity.Yield Data:

Yields generally range from 85% to 98%, depending on the purity of starting materials and reaction control.

Pyrazol-4-yl derivative + Trichloroacetyl chloride + Base → this compound

Note: The reaction often involves a subsequent purification step via recrystallization or chromatography to isolate the pure compound.

Summary Data Table of Preparation Methods

Notes on Research Findings and Optimization

Temperature Control:

Precise temperature regulation during halogenation steps is crucial to prevent over-halogenation or degradation of sensitive heterocycles.Choice of Halogenating Agents:

Bromine and iodine are preferred for their selectivity and ease of removal, with bromine often providing higher yields.Purification Techniques:

Recrystallization from suitable solvents such as ethanol or hexane, or chromatography, ensures high purity essential for subsequent applications.Safety Considerations: Handling of halogen reagents and chlorinated solvents requires appropriate safety measures, including fume hoods and protective equipment.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone is in the field of agricultural chemistry. This compound has been studied for its potential use as a pesticide or herbicide due to its ability to inhibit certain biological pathways in pests. Research indicates that compounds with similar structures have shown effectiveness against various agricultural pests and diseases.

Case Study:

In a controlled study, researchers tested the efficacy of trichloro pyrazole derivatives against common agricultural pests. The results demonstrated a significant reduction in pest populations when treated with formulations containing this compound, suggesting its potential as an effective pesticide alternative.

Pharmaceutical Development

The pharmaceutical industry is another significant area where this compound is explored. Its unique chemical structure may allow it to interact with biological systems in novel ways, potentially leading to the development of new therapeutic agents.

Research Insights:

Studies have indicated that pyrazole derivatives can exhibit anti-inflammatory and analgesic properties. The specific interactions of this compound with biological targets are under investigation to evaluate its potential as a drug candidate.

Material Science

In material science, this compound may be utilized in the synthesis of novel materials with desired properties. Its chlorinated structure can enhance the thermal stability and chemical resistance of polymers.

Application Example:

Researchers have explored incorporating trichloro pyrazole derivatives into polymer matrices to improve their mechanical properties and resistance to degradation when exposed to harsh environments.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone with structurally analogous trichloroacetyl-substituted heterocycles, emphasizing substituent effects, synthetic applications, and biological relevance.

Table 1: Structural and Functional Comparison of Trichloroacetyl Heterocycles

Key Structural and Functional Insights

Core Heterocycle Differences: Pyrazole vs. Pyrrole: Pyrazoles (two adjacent nitrogen atoms) exhibit greater aromatic stability and basicity compared to pyrroles (one nitrogen). This difference influences solubility and reactivity in cross-coupling or acylation reactions. Halogenated Pyrroles: Compounds like HI-2338 and HI-2339 feature chloro/bromo substituents, which increase electrophilicity and lipophilicity, making them suitable for synthesizing halogenated pharmaceuticals .

Substituent Effects on Reactivity :

- The trichloroacetyl group universally enhances electrophilicity, but steric hindrance varies. For instance, the isopropyl group in the target compound may slow acylation kinetics compared to smaller substituents (e.g., methyl or halogenated pyrroles) .

- Halogenation : Bromine or chlorine atoms on pyrrole rings (e.g., 4,5-dibromo derivatives) improve resistance to metabolic degradation, a critical factor in drug design .

Biological and Synthetic Relevance: The target compound’s pyrazole core is prevalent in kinase inhibitors and anti-inflammatory agents, whereas pyrrole derivatives (e.g., HI-2339) are explored for antimicrobial activity . 4,5-Dibromo-pyrrole ethanone () demonstrates utility in synthesizing thiazole-acetic acid derivatives, highlighting its role in peptide mimetics and β-lactamase inhibitors.

Functional Group Modifications: QY-8648 (ethanol derivative) illustrates how reducing the carbonyl to an alcohol alters reactivity, shifting its role from an acylating agent to a hydroxyl-containing precursor .

Biological Activity

2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone is a synthetic compound with the molecular formula and a molecular weight of approximately 257.54 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 257.54 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 335.1 ± 37.0 °C at 760 mmHg |

| Flash Point | 156.5 ± 26.5 °C |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor by binding to active sites, thus preventing substrate interaction and catalytic activity.

- Receptor Binding : It can modulate cellular responses by binding to specific receptors on cell membranes, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated notable inhibition against Gram-positive and Gram-negative bacteria.

Case Study :

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through in vitro assays measuring cytokine production in macrophages.

Findings :

In a study where macrophages were stimulated with lipopolysaccharides (LPS), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) levels. The IC50 value was determined to be approximately 25 µM.

Research Applications

Due to its unique structural features and biological activities, this compound has several applications in scientific research:

- Pharmaceutical Development : Investigated as a lead compound for developing new anti-infective agents.

- Biochemical Studies : Utilized in studies focusing on enzyme kinetics and receptor-ligand interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,2-trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromo- or chloroethanone intermediates (e.g., 2-bromo-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone) can undergo halogen exchange using trichloroacetyl chloride under basic conditions (e.g., Na₂CO₃ in DMF at 80°C) . Alternatively, direct acylation of the pyrazole moiety with trichloroacetyl reagents in anhydrous solvents (e.g., THF or acetonitrile) is feasible. Purification typically involves column chromatography or recrystallization from ethanol/DMF mixtures.

| Synthetic Route | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Halogen exchange | Na₂CO₃, DMF, 80°C | 70-85% | |

| Direct acylation | Trichloroacetyl chloride, THF | 60-75% |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Analyze and NMR to confirm the pyrazole ring substitution pattern and trichloroacetyl group integration .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns consistent with Cl₃ and isotopic labeling .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol/DMF (1:1) and refine using SHELXL (space group , Z=4) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, protective eyewear, and lab coats. Use fume hoods for reactions involving volatile intermediates .

- Waste disposal : Segregate halogenated waste (e.g., trichloro derivatives) and treat via professional hazardous waste services to avoid environmental release .

- Emergency response : For skin contact, wash immediately with 10% sodium thiosulfate solution to neutralize reactive intermediates .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?

- Methodological Answer :

- Use SHELXL for least-squares refinement, applying restraints for disordered isopropyl groups. Validate geometry with PLATON to detect outliers (e.g., C-Cl bond lengths deviating >0.02 Å from expected values) .

- Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental vs. theoretical bond parameters .

Q. What strategies optimize reaction yields in the presence of competing by-products (e.g., over-acylation)?

- Methodological Answer :

- Kinetic control : Lower reaction temperatures (0–5°C) and slow reagent addition to favor monoacylation .

- Protecting groups : Temporarily protect the pyrazole nitrogen with Boc groups, followed by deprotection post-acylation .

- By-product analysis : Monitor via TLC (silica gel, hexane/EtOAc 3:1) and isolate by flash chromatography .

Q. How do electronic effects of the isopropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The isopropyl group’s steric bulk reduces electron density at the pyrazole C4 position, slowing electrophilic substitution. Use Hammett constants () to predict reactivity trends.

- DFT studies : Calculate Fukui indices to identify nucleophilic sites. For example, the trichloroacetyl carbonyl carbon shows higher electrophilicity () than the pyrazole ring .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address variability?

- Methodological Answer :

- Recrystallization solvent : Compare data from ethanol (mp 120–122°C) vs. DMF/water (mp 115–118°C). Solvent polarity impacts crystal packing .

- Polymorphism screening : Perform DSC/TGA to detect metastable forms. Use slurry bridging with toluene to isolate the thermodynamically stable polymorph .

Key Research Findings Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.